molecular formula C12H16ClN3O B3235173 (S)-2-Amino-N-(6-chloro-pyridin-3-ylmethyl)-N-cyclopropyl-propionamide CAS No. 1353995-36-4

(S)-2-Amino-N-(6-chloro-pyridin-3-ylmethyl)-N-cyclopropyl-propionamide

Cat. No. B3235173
CAS RN: 1353995-36-4
M. Wt: 253.73 g/mol
InChI Key: RFUHBQZLUJPGDC-QMMMGPOBSA-N
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Description

The compound is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom. The pyridine ring occurs in many important compounds, including azines and the vitamins niacin and pyridoxine .


Molecular Structure Analysis

The compound contains a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. The nitrogen atom is likely to carry a positive charge, contributing to the overall polarity of the compound .


Chemical Reactions Analysis

Pyridine derivatives are known to undergo various chemical reactions, including electrophilic substitution, nucleophilic substitution, and metalation .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Pyridine is a polar molecule and is often used as a polar solvent in chemical reactions. It’s also a weak base, with a pKa of about 5.2 .

Mechanism of Action

The mechanism of action of this compound is not clear without additional context. If it’s used as a drug, the mechanism would depend on the specific biological target. If it’s used as a reagent in a chemical reaction, the mechanism would depend on the reaction conditions and other reactants .

Safety and Hazards

Like many organic compounds, pyridine and its derivatives should be handled with care. They may be harmful or fatal if swallowed, inhaled, or absorbed through the skin .

Future Directions

The future directions for research on this compound would depend on its intended use. For example, if it’s a potential drug, future research could involve testing its efficacy and safety in preclinical and clinical trials .

properties

IUPAC Name

(2S)-2-amino-N-[(6-chloropyridin-3-yl)methyl]-N-cyclopropylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClN3O/c1-8(14)12(17)16(10-3-4-10)7-9-2-5-11(13)15-6-9/h2,5-6,8,10H,3-4,7,14H2,1H3/t8-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFUHBQZLUJPGDC-QMMMGPOBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N(CC1=CN=C(C=C1)Cl)C2CC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N(CC1=CN=C(C=C1)Cl)C2CC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201142469
Record name Propanamide, 2-amino-N-[(6-chloro-3-pyridinyl)methyl]-N-cyclopropyl-, (2S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201142469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-Amino-N-(6-chloro-pyridin-3-ylmethyl)-N-cyclopropyl-propionamide

CAS RN

1353995-36-4
Record name Propanamide, 2-amino-N-[(6-chloro-3-pyridinyl)methyl]-N-cyclopropyl-, (2S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1353995-36-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propanamide, 2-amino-N-[(6-chloro-3-pyridinyl)methyl]-N-cyclopropyl-, (2S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201142469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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